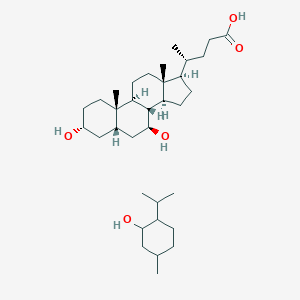
4-Amino-2,5-difluorophenol
Übersicht
Beschreibung
4-Amino-2,5-difluorophenol is a fluorinated phenol derivative with potential relevance in various chemical and biochemical applications. The presence of fluorine atoms can significantly alter the chemical and physical properties of organic molecules, affecting their reactivity, stability, and biological activity. The amino group further contributes to its reactivity and potential for forming derivatives.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds like 4-Amino-2,5-difluorophenol typically involves direct fluorination strategies or the transformation of functional groups into fluorine. While specific methods for synthesizing 4-Amino-2,5-difluorophenol were not found, related processes involve the use of amines in heterocyclization reactions, demonstrating the feasibility of introducing amino and fluorine groups onto aromatic rings (Aquino et al., 2015).
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Molecular Dynamics and Fluorination
- Application Summary : 2-Amino-4,5-difluorophenol derivatives have been investigated for their inhibition performances against the corrosion of iron.
- Methods of Application : The study employed density functional theory calculations and molecular dynamics simulations.
- Results or Outcomes : The specific results or outcomes of this study were not provided in the source.
-
Scientific Field: Nuclear Medicine and Molecular Imaging
- Application Summary : 2,4-Difluorophenol has been used as a starting reagent during the synthesis of 4,6-difluoro-5,7-dihydroxytryptamine .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes of this study were not provided in the source .
-
Scientific Field: Fluorescent Dye Synthesis
- Application Summary : 2,4-Difluorophenol has been used in the synthesis of 3-carboxy-6,8-difluoro-7-hydroxycoumarin (Pacific Blue), a fluorinated fluorescent dye .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The specific results or outcomes of this study were not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-2,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPSBJBVUOFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381114 | |
| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-difluorophenol | |
CAS RN |
120103-19-7 | |
| Record name | 4-Amino-2,5-difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120103-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINO-2,5-DIFLUOROPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)


![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
